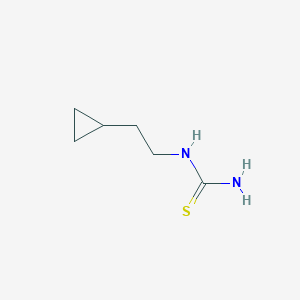

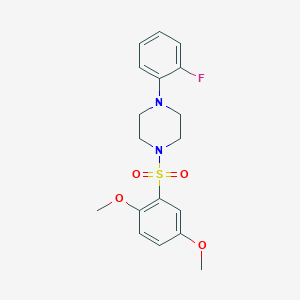

![molecular formula C12H18ClNO2 B2524569 Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride CAS No. 2413379-32-3](/img/structure/B2524569.png)

Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or specific conditions to introduce the desired functional groups. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid . Similarly, the synthesis of 3-methylamino-1-benzyl alcohol was conducted using acetyl benzene as a starting material through a Mannich reaction, followed by reduction with KBH4 . These methods suggest that the synthesis of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride could potentially be achieved through analogous multi-step reactions involving careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using IR, NMR, MS, and X-ray single crystal analysis . Similarly, the crystal structure of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate was characterized by triclinic symmetry and specific bond lengths and angles . These studies indicate that detailed molecular structure analysis of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride would likely involve similar techniques to determine its conformation and bonding characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be inferred from their behavior under various conditions. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate involved hydrazine hydrate reduction, indicating the potential for reductive amination reactions in the synthesis of similar compounds . Additionally, the formation of hydrogen bonds and tautomeric structures, as observed in the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, suggests that Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride may also exhibit such properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be deduced from their synthesis and structural analysis. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility considerations in different solvents . The intermolecular hydrogen bonding observed in the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate suggests potential for similar interactions in Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride, which could affect its melting point, boiling point, and solubility .

Wissenschaftliche Forschungsanwendungen

Receptor Binding Properties

- Dopamine-D2 Receptors: A study on the substituted benzamide compound eticlopride highlights its selectivity for dopamine-D2 binding sites in the rat brain, offering insights into its potential for studying neurological processes and drug development (Hall, Köhler, & Gawell, 1985). Eticlopride's specific binding to dopamine-rich areas suggests its utility in neurological research, particularly in understanding dopaminergic signaling and its implications in disorders such as schizophrenia and Parkinson's disease.

Synthesis and Biological Activity

- Thrombin-Receptor Antagonists: Research into the synthesis of derivatives from a lead compound, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), identified novel compounds with significant biological activity. These compounds demonstrated differentiation and proliferation effects on various cancer cell lines, indicating their potential in cancer therapy (郭瓊文, 2006). The study suggests the utility of such compounds in developing new therapeutic agents against cancer.

Polymerization and Material Science

- Aromatic Polyamides: Research into the polycondensation of m-(octylamino)benzoic acid esters with base extended the synthesis of well-defined condensation polymers from para-substituted polymers to meta-substituted ones. This research shows the potential application of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride in the development of new materials with specific properties (Sugi, Yokoyama, Furuyama, Uchiyama, & Yokozawa, 2005).

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors: A theoretical and experimental study on the synthesis of certain compounds demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This suggests the potential application of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride in corrosion prevention, highlighting its relevance in materials science and engineering (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride remains unknown . It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.

Action Environment

The action, efficacy, and stability of Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Eigenschaften

IUPAC Name |

ethyl 3-[1-(methylamino)ethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-4-15-12(14)11-7-5-6-10(8-11)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHXEMGMMRMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

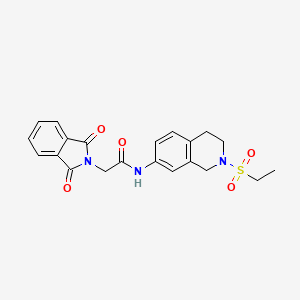

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

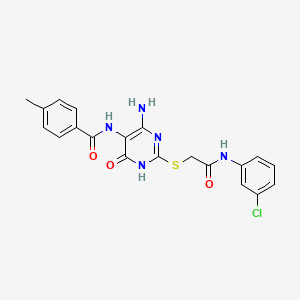

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

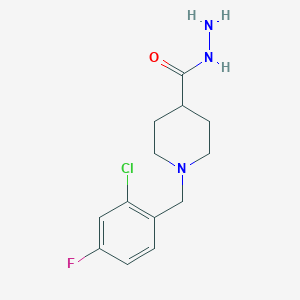

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)